1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a naphthylmethyl group attached to the nitrogen atom of the pyrazole ring and a carboxylic acid group at the 4-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the naphthylmethyl group: This step involves the alkylation of the pyrazole ring with 1-(bromomethyl)naphthalene in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthylmethyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted naphthylmethyl derivatives.
Scientific Research Applications
1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(1-naphthylmethyl)-piperazine: Known for its use as an efflux pump inhibitor in antimicrobial research.
1-naphthylamine: Used in the synthesis of dyes and pigments.
Naphthylmethylindoles: Investigated for their psychoactive properties.
Properties
Molecular Formula |
C15H12N2O2 |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C15H12N2O2/c18-15(19)13-8-16-17(10-13)9-12-6-3-5-11-4-1-2-7-14(11)12/h1-8,10H,9H2,(H,18,19) |
InChI Key |
AOLYOUZAZVKMAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C=N3)C(=O)O |
Origin of Product |
United States |
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